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Compound of Interest

Compound Name: Fa-Gly-Oh

Cat. No.: B1214423 Get Quote

Abstract: This technical guide provides a comprehensive overview of N-Formylglycine (For-Gly-

OH), a molecule of significant interest in biochemical research. The document elucidates the

chemical structure, properties, and synthesis of N-Formylglycine. A primary focus is placed on

the biological significance of the closely related Cα-formylglycine (fGly), a post-translationally

modified residue critical for the function of sulfatase enzymes. Detailed experimental protocols

for key assays and visualizations of the enzymatic pathways involved in fGly generation are

provided to support researchers, scientists, and drug development professionals in their

understanding and application of this unique biochemical entity.

Introduction to N-Formylglycine
N-Formylglycine, systematically named 2-formamidoacetic acid, is an N-acylglycine that results

from the formal condensation of the amino group of glycine with formic acid[1][2]. While it exists

as an endogenous metabolite, its significance in the scientific literature is often linked to the

broader context of formylglycine-generating enzymes (FGEs) and the post-translational

modification of proteins[3][4]. This guide will address the fundamental chemistry of N-

Formylglycine and delve into the critical biological role of its isomer, Cα-formylglycine, which is

enzymatically generated from cysteine or serine residues within proteins[4][5].

Chemical Structure and Properties
N-Formylglycine is a simple dipeptide derivative with a well-defined chemical structure and set

of properties[1].
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Chemical Identifiers and Molecular Formula
Property Value Source

Molecular Formula C3H5NO3 [2][3]

Molecular Weight 103.08 g/mol [2][3]

IUPAC Name 2-formamidoacetic acid [2][6]

CAS Number 2491-15-8 [1][2]

ChEBI ID 21717 [2]

PubChem CID 75606 [2]

SMILES C(C(=O)O)NC=O [2]

InChI Key
UGJBHEZMOKVTIM-

UHFFFAOYSA-N
[2]

Physicochemical Properties
Property Value Source

Physical Form White solid [1]

Melting Point 149-151 °C

Purity
≥98.0% (commercially

available)

Storage Temperature 2-8°C

Solubility
Soluble in DMSO (up to 250

mg/mL with sonication)
[3]

Synthesis of N-Formylglycine
A straightforward synthetic protocol for N-Formylglycine involves the reaction of glycine with a

formylating agent. A common laboratory-scale synthesis is described below.
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Experimental Protocol: Synthesis from Formic Acid and
Glycine
This protocol is based on a general procedure for the formylation of amino acids[1].

Materials:

Formic acid

Acetic anhydride

Glycine

Rotary evaporator

Procedure:

In a suitable reaction vessel, combine formic acid (e.g., 140 mL, 3.71 mol) and acetic

anhydride (e.g., 47 mL, 0.50 mol) with stirring.

Maintain the temperature of the mixture at 45 °C for 1 hour. This step generates a mixed

anhydride which is a more reactive formylating agent.

Add glycine (e.g., 0.05 mol) to the reaction mixture.

Continue stirring at room temperature for 24 hours.

After the reaction is complete, remove the solvent and any volatile byproducts by

evaporation under reduced pressure (e.g., using a rotary evaporator) to yield the N-

Formylglycine product.

Biological Significance: The Role of Cα-
Formylglycine and FGE
The primary biological importance of the formylglycine moiety lies in the post-translational

modification of sulfatase enzymes[4][5]. In this context, it is a specific cysteine (or in some

cases, serine) residue within the sulfatase polypeptide chain that is converted to Cα-
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formylglycine (fGly)[4][5]. This fGly residue is a catalytically essential component of the

enzyme's active site[4][5].

Formylglycine-Generating Enzyme (FGE)
The conversion of the specific cysteine residue is catalyzed by the formylglycine-generating

enzyme (FGE)[4][7][8]. FGE recognizes a consensus sequence, typically CXPXR, within the

nascent sulfatase polypeptide in the endoplasmic reticulum[5][9][10]. The enzyme then

catalyzes the oxidation of the cysteine thiol group to an aldehyde, thus forming the fGly

residue[10]. This modification is crucial for the catalytic activity of all type I sulfatases[4][5][8]. In

humans, dysfunction of FGE leads to multiple sulfatase deficiency, a severe metabolic

disorder[8].

FGE-Mediated Cysteine Oxidation Pathway
The following diagram illustrates the workflow of FGE in modifying a target protein containing

the aldehyde tag consensus sequence.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://pubmed.ncbi.nlm.nih.gov/25514000/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4492166/
https://pubmed.ncbi.nlm.nih.gov/25514000/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4492166/
https://pubmed.ncbi.nlm.nih.gov/25514000/
https://pubmed.ncbi.nlm.nih.gov/18305113/
https://www.pnas.org/doi/10.1073/pnas.1818274116
https://pmc.ncbi.nlm.nih.gov/articles/PMC4492166/
https://experiments.springernature.com/articles/10.1007/978-1-4939-7574-7_1
https://pmc.ncbi.nlm.nih.gov/articles/PMC4505483/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4505483/
https://pubmed.ncbi.nlm.nih.gov/25514000/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4492166/
https://www.pnas.org/doi/10.1073/pnas.1818274116
https://www.pnas.org/doi/10.1073/pnas.1818274116
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1214423?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


FGE-Mediated Cysteine to Formylglycine Conversion
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Caption: Workflow of FGE converting a cysteine to a formylglycine residue.

Regulation of FGE Activity
The activity and localization of FGE are tightly regulated within the cell. FGE resides primarily

in the endoplasmic reticulum (ER), where it acts on newly synthesized sulfatases. Its retention

in the ER is mediated by interactions with other proteins, such as ERp44 and PDI, rather than a

canonical ER retention signal[5][11].
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Regulation of FGE in the Endoplasmic Reticulum
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Caption: Key protein interactions regulating FGE localization and activity.

Experimental Protocols for FGE Activity
The unique enzymatic activity of FGE has been harnessed for biotechnological applications,

particularly for site-specific protein modification, often referred to as "aldehyde tagging"[9][12]

[13].

In Vitro Conversion of Cysteine to Formylglycine
This protocol describes the general steps for the in vitro enzymatic conversion of a cysteine in

an aldehyde-tagged protein to formylglycine using purified FGE. Recent studies have shown
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that FGE is a copper-dependent enzyme, and its activity is significantly enhanced by the

presence of copper[10][14].

Materials:

Purified aldehyde-tagged protein substrate

Purified recombinant FGE

Reaction buffer (e.g., triethanolamine-based buffer)

Copper(II) sulfate solution

Reducing agent (e.g., DTT or TCEP)

Procedure:

FGE Activation: Pre-incubate the purified FGE with a solution of copper(II) sulfate. The

copper is essential for the catalytic activity[10][14].

Reaction Setup: In a microcentrifuge tube, combine the aldehyde-tagged protein substrate,

the activated FGE, and the reaction buffer.

Initiate Reaction: Add a reducing agent to the mixture.

Incubation: Incubate the reaction at a controlled temperature (e.g., 37 °C) with gentle

agitation for a specified period (e.g., 1-4 hours).

Quenching and Analysis: The reaction can be stopped by the addition of an acid or by

denaturation. The conversion efficiency of cysteine to formylglycine can be analyzed by

mass spectrometry[12].

Mass Spectrometry Analysis of Formylglycine
Conversion
Procedure:
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Sample Preparation: The protein sample from the in vitro reaction is subjected to proteolytic

digestion (e.g., with trypsin) to generate smaller peptides.

Alkylation: To differentiate between converted (fGly) and unconverted (cysteine) peptides,

the cysteine residues can be alkylated with reagents like iodoacetamide or N-

ethylmaleimide[10].

LC-MS/MS Analysis: The digested peptide mixture is separated by high-performance liquid

chromatography (HPLC) and analyzed by tandem mass spectrometry (MS/MS).

Data Analysis: The mass spectra are analyzed to identify and quantify the peptides

containing the aldehyde tag sequence. The presence of a peptide with the mass

corresponding to the fGly modification and the absence or reduction of the peptide with the

alkylated cysteine indicates successful conversion. It is important to note that the

formylglycine can exist in equilibrium with its hydrated gem-diol form, which will have a

different mass, and both species should be considered in the analysis[12].

Conclusion
N-Formylglycine is a chemically simple molecule, but its biological relevance, particularly

through the enzymatic formation of Cα-formylglycine, is profound. The post-translational

modification of sulfatases by FGE is a critical process for the catalytic function of these

enzymes. The understanding of FGE's mechanism and the development of related

biotechnological tools for "aldehyde tagging" have opened new avenues for site-specific protein

engineering and the development of novel bioconjugates. This guide provides a foundational

understanding of the structure, synthesis, and biological context of N-Formylglycine to aid

researchers in this dynamic field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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